molecular formula C10H16N4O2 B15262021 Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate

Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B15262021
M. Wt: 224.26 g/mol
InChI Key: OBOOCNHKHCINCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that features a piperidine ring and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-aminocrotonate with piperidine and a suitable triazole-forming reagent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

    Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate: Unique due to its specific combination of piperidine and triazole rings.

    Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.

    Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness: this compound is unique due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity compared to similar compounds .

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

ethyl 5-piperidin-4-yl-1H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C10H16N4O2/c1-2-16-10(15)9-12-8(13-14-9)7-3-5-11-6-4-7/h7,11H,2-6H2,1H3,(H,12,13,14)

InChI Key

OBOOCNHKHCINCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=N1)C2CCNCC2

Origin of Product

United States

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